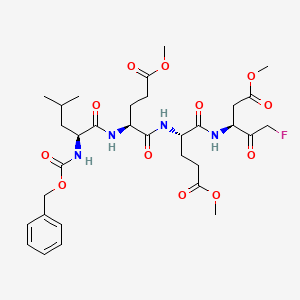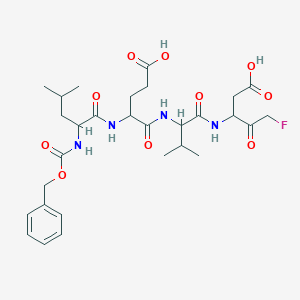
Protein SSX4 (61-80)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein SSX4
Aplicaciones Científicas De Investigación
Expression in Cancer and Potential as a Cancer/Testis Antigen
Protein SSX4, along with other SSX family members, is primarily expressed in the testis and, to a lesser extent, the thyroid. Its aberrant expression in various cancer types, including melanomas, has been observed. This abnormal expression makes SSX proteins, including SSX4, part of a growing family of cancer/testis antigens. These antigens are considered potential targets for cancer immunotherapy. For instance, Santos et al. (2000) developed a monoclonal antibody that recognizes SSX2, SSX3, and SSX4 proteins, which could be useful in assessing the expression status of melanoma cases for immunotherapeutic trials (N. R. dos Santos et al., 2000).
Interaction with Other Proteins and Implications for Cellular Signaling
The cancer-related protein SSX2, which shares homology with SSX4, has been shown to interact with RAB3IP and a novel protein, SSX2IP. Although the study focused on SSX2, the close homology with SSX4 suggests potential similar interactions that could be important for understanding cellular signaling networks in normal and malignant growth. This was explored by De Bruijn et al. (2002), who found that these interactions might have significant implications for cellular growth mechanisms (D. D. de Bruijn et al., 2002).
Protein Structure Determination Techniques
Techniques like serial femtosecond crystallography, as explored by Boutet et al. (2012), have been critical in determining the high-resolution structure of proteins like SSX4. Such methods are increasingly relevant for analyzing the structure of hard-to-crystallize molecules, providing a deeper understanding of proteins' structural and functional aspects (S. Boutet et al., 2012).
Identification of T Cell Epitopes
The identification of T cell epitopes in proteins like SSX4 can be crucial for developing immunotherapies against cancers expressing these antigens. Research by He et al. (2008) highlighted the importance of identifying such epitopes, demonstrating the potential of peptides derived from the SSX family in eliciting strong T cell immune responses, which could be beneficial in cancer treatments (Yangdong He et al., 2008).
Secondary Structure Prediction in Proteins
Deep learning techniques, like the Deep Convolutional Neural Fields presented by Wang et al. (2015), provide innovative methods for predicting protein secondary structures, which could be applied to proteins like SSX4. Such advancements in computational biology can enhance our understanding of protein structures and functions (Sheng Wang et al., 2015).
T Cell Responses in Cancer-Free Individuals
Investigating T cell responses against proteins like SSX4 in cancer-free individuals, as conducted by Godefroy et al. (2007), can provide insights into potential immunotherapeutic applications. Such studies can pave the way for the development of therapies targeting SSX-expressing tumors (E. Godefroy et al., 2007).
Propiedades
Secuencia |
LGFKVTLPPFMRSKRAADFH |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Protein SSX4 (61-80) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




